CID 78061083
Description
CID 78061083 (PubChem Compound Identifier 78061083) is a chemical compound characterized through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation. As illustrated in Figure 1 of , its chemical structure and mass spectrum have been resolved, suggesting it is a component of a complex mixture (CIEO) subjected to fractionation . The compound’s presence in specific distillation fractions (Figure 1C) and its GC-MS chromatographic profile (Figure 1B) indicate distinct physicochemical properties, such as volatility and polarity, which are critical for its isolation and identification.
Properties
Molecular Formula |
C16H13F2N3OSi |
|---|---|
Molecular Weight |
329.38 g/mol |
InChI |
InChI=1S/C16H13F2N3OSi/c17-14-5-1-12(2-6-14)16(13-3-7-15(18)8-4-13)23-11-20-10-21(22)9-19-20/h1-10,16H,11H2 |
InChI Key |
NDZXSGROEMTCKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)[Si]CN3C=[N+](C=N3)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 78061083 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts to facilitate the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound requires scalable and efficient methods to meet the demand for this compound. The production process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve high efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions: CID 78061083 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
CID 78061083 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, this compound is investigated for its therapeutic potential in treating specific diseases. Additionally, the compound has industrial applications, including its use in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of CID 78061083 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and physiological responses, making this compound a valuable tool in scientific research.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 78061083, a comparative analysis with structurally or functionally related compounds is essential. The following table synthesizes data from analogous compounds in the provided evidence, adhering to guidelines for experimental reproducibility and compound characterization .
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Findings:
Structural Diversity : this compound’s inferred halogenation or cyclic structure aligns with hexachlorocyclohexanes () but differs from macrocyclic oscillatoxins (). This structural variation impacts solubility and bioactivity .
Analytical Challenges : Unlike oscillatoxin D, which is identified via NMR, this compound relies on GC-MS and fractionation, highlighting methodological differences in characterizing natural vs. synthetic compounds .
Methodological Considerations
The comparison adheres to best practices in chemical reporting:
- Data Transparency : Experimental details (e.g., GC-MS parameters, fractionation conditions) must be documented in supporting information, as emphasized in and .
- Reference Diversity : Citations span analytical chemistry (GC-MS), environmental toxicology (hexachlorocyclohexanes), and natural product research (oscillatoxins), ensuring a multidisciplinary perspective .
- Compound Characterization : Elemental analysis and spectral data (e.g., mass spectra) are critical for confirming identity, per and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
